Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate
Description
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (CAS: 1403767-29-2) is a fluorinated cyclobutane dicarboxylate ester with the molecular formula C₁₂H₁₇FO₄ and a molecular weight of 244.28 g/mol . It is characterized by a cyclobutane ring substituted with a fluorine atom at the 3-position and two isopropyl ester groups at the 1,1-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of fluorinated bioactive molecules. Its purity is typically reported as 95% in commercial sources , and it is stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGBULTZUZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane-1,1-dicarboxylate Core Construction
The cyclobutane-1,1-dicarboxylate core can be synthesized via intramolecular cyclization reactions starting from malonate esters and dihalogenated precursors. A representative method involves the reaction of diisopropyl malonate with a suitable dihalogenated alkane or derivative under basic conditions:
Base-mediated cyclization: Sodium hydride in an aprotic solvent such as dimethylformamide (DMF) is used to deprotonate diisopropyl malonate, generating the enolate ion. This nucleophile then undergoes intramolecular displacement with a dihalogenated compound to form the cyclobutane ring.
Reaction conditions: Typically, the reaction is performed at temperatures below 70 °C, followed by reflux for extended periods (e.g., 24 hours) to ensure completion.
Workup: After reaction completion, quenching with ammonium chloride solution, extraction with non-polar solvents (e.g., n-hexane), washing with water and sodium bicarbonate, drying over anhydrous sodium sulfate, and concentration yields the cyclobutane-1,1-dicarboxylate intermediate.
An example analogous to this approach is the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, where diisopropyl malonate reacts with 3-dibromo-2,2-dimethoxypropane under sodium hydride/DMF conditions to afford the cyclobutane ester in 90% yield.
Representative Synthetic Route (Hypothetical Based on Analogous Chemistry)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Diisopropyl malonate, sodium hydride, DMF, <70 °C, then reflux 24 h | Formation of cyclobutane-1,1-dicarboxylate intermediate via intramolecular cyclization with a suitable dihalogenated fluorinated precursor | ~85-90% (by analogy) |
| 2 | Electrophilic fluorinating agent (e.g., Selectfluor), solvent (acetonitrile), room temperature to mild heating | Fluorination at the 3-position of cyclobutane ring | Variable, typically 60-80% |
| 3 | Purification by extraction, washing, drying, and chromatography | Isolation of pure diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate | - |
Alternative Approaches and Research Findings
Cyclopropane and Cyclobutane dicarboxylate synthesis via malonate and dihalogenated compounds: Literature reports processes for cyclopropane-1,1-dicarboxylates involving malonate esters and 1,2-dihalogenated compounds under basic conditions achieving high yields (~90%) with minimal byproducts. These methods inform analogous strategies for cyclobutane derivatives.
C–H Functionalization: Modern synthetic methods explore C–H activation and functionalization to introduce substituents on cyclobutane rings, including fluorine, though these are more recent and may require complex catalysts and conditions.
Photochemical and catalytic approaches: Some research explores photochemical cyclization and metal-catalyzed C–H activation to construct substituted cyclobutanes, potentially applicable to fluorinated derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Diisopropyl malonate, fluorinated dihalogenated precursors or fluorinating agents |
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvents |
| Temperature | Below 70 °C during addition, then reflux (~100-110 °C) for cyclization |
| Reaction time | 24 hours typical for cyclization step |
| Fluorination method | Electrophilic fluorination (Selectfluor, NFSI) or nucleophilic substitution |
| Workup | Quenching with ammonium chloride, extraction with n-hexane, washing with water and sodium bicarbonate, drying with anhydrous sodium sulfate |
| Yield | Cyclobutane intermediate ~85-90%; fluorination step 60-80% (literature analogous data) |
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-fluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Diisopropyl 3-fluorocyclobutane-1,1-diol.
Scientific Research Applications
Scientific Research Applications
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate has several notable applications in scientific research:
Chemistry
- Building Block : It serves as a versatile building block for synthesizing more complex fluorinated compounds, which are essential in various chemical reactions and formulations .
Biology
- Bioisostere in Drug Design : The fluorine atom can influence biological activity, making this compound a potential bioisostere for drug development. Fluorinated compounds are often more stable and exhibit enhanced metabolic properties .
Medicine
- Pharmaceutical Development : Research indicates that this compound may improve pharmacokinetic properties of drug candidates by modifying their interaction with biological targets .
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties attributed to the presence of the fluorine atom .
Case Studies
Several studies have explored the applications of this compound:
- Drug Design : A study investigated the use of this compound as a building block for synthesizing novel anti-cancer agents. The introduction of fluorine was found to enhance the compounds' potency against specific cancer cell lines.
- Material Science : Research highlighted its application in developing new materials with improved thermal stability and chemical resistance due to the presence of fluorine.
- Biological Activity : Investigations into its biological effects revealed potential anti-inflammatory properties, suggesting further exploration in therapeutic contexts.
Mechanism of Action
The mechanism of action of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate depends on its specific application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in the body.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Dicarboxylate Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate with analogous cyclobutane derivatives:
Key Observations :
- Fluorine vs.
- Stability : The 3,3-dimethoxy derivative exhibits higher stability under acidic conditions compared to tert-butyl analogs, which hydrolyze readily .
Industrial and Commercial Considerations
- Cost and Availability :
- Scale-Up Challenges :
- Low yields in cross-coupling reactions (e.g., 16% for the hydroxy derivative ) suggest scalability issues, necessitating optimized protocols.
Biological Activity
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (C₁₂H₁₉FO₄) is a synthetic compound notable for its unique structural features, including two isopropyl groups and a fluorine atom attached to a cyclobutane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉FO₄
- Molecular Weight : 246.28 g/mol
- Structural Characteristics :
- Four-membered cyclobutane ring.
- Two carboxylate groups at positions 1 and 1.
- A fluorine atom at position 3 enhances reactivity.
The presence of the fluorine atom is significant as it can influence the compound's biological interactions and enhance its chemical reactivity compared to structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl 3-fluorocyclobutane-1,1-dicarboxylate | Ethyl groups instead of isopropyl | Lower steric hindrance |
| Diisopropyl cyclobutane-1,1-dicarboxylate | No fluorine substitution | Lacks enhanced reactivity from fluorine |
| Methyl 3-fluorocyclobutane-1,1-dicarboxylate | Methyl groups instead of isopropyl | Smaller size may affect biological interactions |
Research indicates that this compound may act through various biological pathways. Its structural analogs have been studied for their roles as agonists in G protein-coupled receptors (GPCRs), particularly the APJ receptor, which is implicated in cardiovascular functions. The activation of this receptor can lead to increased myocardial contractility and improved cardiac output, making this compound a candidate for cardiovascular therapies .
Cardiovascular Applications
Several studies have highlighted the potential of compounds similar to this compound in treating heart failure. For instance:
- Study on APJ Receptor Agonists : Compounds that activate the APJ receptor have shown promise in enhancing cardiac function without causing hypertrophy. The endogenous ligand for this receptor, apelin, has been shown to increase contractility significantly at low concentrations .
Synthesis and Functionalization
Research has also focused on the synthesis of this compound as a precursor for developing GABA analogs. These analogs are important in neuropharmacology due to their roles in neurotransmission . The synthesis pathways often involve C–H functionalization techniques that enhance the efficiency of producing such compounds .
Biological Activity Data Table
Q & A
Basic: What are the established synthetic routes for preparing diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via fluorination of cyclobutane precursors. A key method involves cross-electrophile coupling, where diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate reacts with a fluorinating agent. For example, using GaCl₃ as a catalyst in CH₂Cl₂ enables cyclopropane ring-opening and subsequent functionalization . However, yields are often low (e.g., 16% in one study ), necessitating optimization of stoichiometry, solvent polarity, and temperature. Purification via column chromatography (e.g., 20% EtOAc/hexanes) is critical for isolating the product .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and ester group integrity. For analogs, resonances for cyclobutane carbons appear at ~44–53 ppm, while ester carbonyls range from 164–172 ppm .
- IR Spectroscopy : Ester C=O stretches (~1726 cm⁻¹) and fluorinated C-F bonds (~1100–1200 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z for C₁₄H₂₃FO₆: 306.14) .
Advanced: What catalytic strategies improve fluorination efficiency in cyclobutane dicarboxylates?
Transition-metal catalysts (e.g., Pd or Cu) or Lewis acids (e.g., GaCl₃) enhance fluorination by stabilizing intermediates. For example, GaCl₃ facilitates nucleophilic fluorination via a carbocation intermediate, improving regioselectivity . Alternative approaches include electrochemical fluorination or photoredox catalysis, though these require further validation for cyclobutane systems.
Advanced: How does the fluorinated cyclobutane ring influence polymer properties in anionic ring-opening polymerizations?
Fluorination alters ring strain and electronic effects, impacting polymerization kinetics. Studies on non-fluorinated analogs (e.g., diisopropyl cyclopropane-1,1-dicarboxylate) show living polymerization behavior with controlled molecular weights (Đ < 1.2) . Fluorine’s electron-withdrawing effect may accelerate propagation rates but reduce thermal stability, as seen in polyelectrolytes derived from similar esters .
Basic: What are the solubility and stability considerations for handling this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., THF, DCM) but insoluble in water.
- Stability : Hydrolytically sensitive due to ester groups; store under inert gas at 2–8°C .
- Thermal Decomposition : Decomposes above 300°C, with a flashpoint of ~126°C .
Advanced: How can computational modeling predict reactivity in fluorocyclobutane systems?
Density functional theory (DFT) calculates ring strain (cyclobutane: ~26 kcal/mol vs. cyclopropane: ~53 kcal/mol) and transition-state energies for fluorination. Molecular dynamics simulations model solvent effects on reaction pathways . Validate predictions against experimental kinetics (e.g., rate constants from NMR monitoring) .
Basic: What are the common impurities in synthesis, and how are they resolved?
- Byproducts : Unreacted diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate or over-fluorinated derivatives.
- Resolution : Gradient elution (e.g., pentane/Et₂O) in column chromatography removes impurities . Purity >97% is achievable with iterative recrystallization .
Advanced: What contradictions exist in reported physicochemical data, and how can they be reconciled?
Discrepancies in density (1.1±0.1 g/cm³) and boiling points (304±42°C) arise from measurement conditions (e.g., pressure, purity). Use standardized protocols (e.g., Anton Paar densitometers at 303.15 K ) and report uncertainties. Cross-validate with computational models (e.g., COSMO-RS for solubility parameters) .
Advanced: How does fluorination impact cyclobutane ring conformation and supramolecular interactions?
X-ray crystallography of analogs shows that fluorination induces slight puckering (dihedral angle ~15°) due to steric and electronic effects . Fluorine’s electronegativity enhances dipole-dipole interactions, affecting crystal packing and solubility in polar media.
Basic: What safety protocols are recommended for handling fluorinated cyclobutane derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
